molecular formula C13H19NO B025459 1-Benzylazepan-4-ol CAS No. 109162-29-0

1-Benzylazepan-4-ol

Cat. No.: B025459
CAS No.: 109162-29-0
M. Wt: 205.3 g/mol
InChI Key: DIIHLEFTHZLGSR-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-ol is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom The presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the azepane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzylazepan-4-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-benzyl-4-azepanone. The reduction can be carried out using sodium borohydride (NaBH₄) in methanol at room temperature. The reaction proceeds smoothly, yielding this compound as the primary product.

Another method involves the hydrogenation of 1-benzyl-4-azepanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressure and temperature. This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 1-benzyl-4-azepanone is hydrogenated in the presence of a Pd/C catalyst. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Benzylazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 1-Benzyl-4-azepanone.

    Reduction: 1-Benzylazepane.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylazepan-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzylazepan-4-ol is not fully understood. it is believed to interact with specific molecular targets in biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The benzyl group may facilitate interactions with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability.

Comparison with Similar Compounds

1-Benzylazepan-4-ol can be compared with other similar compounds such as:

    1-Benzylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-Benzyl-4-azepanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    1-Benzylpiperidine: A six-membered ring analog with different steric and electronic properties.

The presence of the hydroxyl group in this compound makes it unique, providing additional reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications.

Properties

IUPAC Name

1-benzylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIHLEFTHZLGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403208
Record name 1-Benzyl-4-hydroxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109162-29-0
Record name 1-Benzyl-4-hydroxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-4-azepanone (610 mg, 3.00 mmol) in diethyl ether (8 ml) was added to a suspension of lithium aluminum hydride (57 mg, 1.50 mmol) in diethyl ether (5 ml) at 0° C. and stirred for 1 hour. Water (0.057 ml), a 2N-aqueous sodium hydroxide solution (0.114 ml) and then water (0.171 ml) were added to the reaction mixture, and the resulting mixture was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate 1/1, chloroform/methanol=30/1) to obtain 1-benzyl-4-azepanol (516 mg, 84%).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Two
Quantity
0.114 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.171 mL
Type
reactant
Reaction Step Two

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